Oxazole, 2-ethyl-4-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2-ethyl-4-methyl-5-phenyl- is a heterocyclic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-ethyl-4-methyl-5-phenyl- can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of flow chemistry techniques, which allow for the rapid and efficient synthesis of these compounds. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® and the subsequent oxidative aromatization using commercial manganese dioxide can be performed in a continuous flow reactor . This method improves the safety profile of the reaction and provides pure products without the need for additional purification.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-ethyl-4-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles using reagents such as DBU and bromotrichloromethane.
Common Reagents and Conditions
Common reagents used in the reactions of oxazole, 2-ethyl-4-methyl-5-phenyl- include DBU, bromotrichloromethane, manganese dioxide, and various fluorinating agents such as DAST and Deoxo-Fluor® . Reaction conditions typically involve room temperature for cyclodehydration and elevated temperatures for oxidative aromatization.
Major Products
The major products formed from the reactions of oxazole, 2-ethyl-4-methyl-5-phenyl- include substituted oxazoles, pyridine derivatives, and furan derivatives .
Scientific Research Applications
Oxazole, 2-ethyl-4-methyl-5-phenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oxazole, 2-ethyl-4-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives can act as enzyme inhibitors, receptor antagonists, or modulators of signal transduction pathways . The exact mechanism depends on the specific biological activity being targeted, such as inhibition of bacterial growth, cancer cell proliferation, or inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxazole, 2-ethyl-4-methyl-5-phenyl- include:
Benzoxazole: A fused ring compound with applications in medicinal chemistry, including anticancer and antimicrobial activities.
Uniqueness
Oxazole, 2-ethyl-4-methyl-5-phenyl- is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the ethyl, methyl, and phenyl groups on the oxazole ring provides distinct properties that differentiate it from other oxazole derivatives and similar heterocyclic compounds .
Properties
IUPAC Name |
2-ethyl-4-methyl-5-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-11-13-9(2)12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYRTACUORCSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438171 |
Source
|
Record name | Oxazole, 2-ethyl-4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76843-12-4 |
Source
|
Record name | Oxazole, 2-ethyl-4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.